2-Bromo-6-(trifluoromethylthio)pyridine 2-Bromo-6-(trifluoromethylthio)pyridine
Brand Name: Vulcanchem
CAS No.: 1204234-28-5
VCID: VC11720929
InChI: InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H
SMILES: C1=CC(=NC(=C1)Br)SC(F)(F)F
Molecular Formula: C6H3BrF3NS
Molecular Weight: 258.06 g/mol

2-Bromo-6-(trifluoromethylthio)pyridine

CAS No.: 1204234-28-5

Cat. No.: VC11720929

Molecular Formula: C6H3BrF3NS

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(trifluoromethylthio)pyridine - 1204234-28-5

Specification

CAS No. 1204234-28-5
Molecular Formula C6H3BrF3NS
Molecular Weight 258.06 g/mol
IUPAC Name 2-bromo-6-(trifluoromethylsulfanyl)pyridine
Standard InChI InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H
Standard InChI Key GHQQIRCNBYWJRT-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)SC(F)(F)F
Canonical SMILES C1=CC(=NC(=C1)Br)SC(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Bromo-6-(trifluoromethylthio)pyridine (C₆H₃BrF₃NS) features a pyridine ring substituted with bromine and a trifluoromethylthio group. The molecular weight is calculated as 257.07 g/mol, with the bromine and sulfur atoms contributing significantly to its reactivity and polarity . The trifluoromethylthio group, a strong electron-withdrawing moiety, enhances the compound’s stability and influences its interaction with biological targets .

Table 1: Theoretical Molecular Properties

PropertyValue
Molecular FormulaC₆H₃BrF₃NS
Molecular Weight257.07 g/mol
Exact Mass256.914 Da
SMILES NotationBrc1ncccc1SC(F)(F)F
Topological Polar Surface Area12.89 Ų (estimated)

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-bromo-6-(trifluoromethylthio)pyridine is documented, analogous methods for brominated pyridines suggest viable pathways:

  • Halogenation of Pyridine Precursors:
    Bromination of 6-(trifluoromethylthio)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions could introduce the bromine atom . For example, the patent CN109879815B describes brominating 2-bromo-6-methylpyridine with liquid bromine in dichloromethane/water at 10–20°C, yielding brominated intermediates . Adapting this method, 6-(trifluoromethylthio)pyridine might undergo similar electrophilic substitution.

  • Thiolation and Trifluoromethylation:
    A two-step process could involve:

    • Introducing a thiol (-SH) group at the 6-position via nucleophilic aromatic substitution.

    • Reacting the thiol intermediate with trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) or Cu-mediated coupling .

Table 2: Hypothetical Synthesis Steps

StepReactionConditions
16-Mercaptopyridine + Br₂ → 2-Bromo-6-mercaptopyridineDCM/H₂O, 10–20°C, 8–12 h
22-Bromo-6-mercaptopyridine + TMSCF₃ → TargetCuI, K₂CO₃, DMEDA, 95°C

Physicochemical Properties

Thermal Stability and Solubility

The trifluoromethylthio group increases lipophilicity compared to its oxygen or methyl counterparts. Theoretical predictions using tools like XLOGP3 suggest a logP value of ~3.2, indicating moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and limited aqueous solubility . The boiling point is estimated to exceed 200°C, analogous to 2-bromo-6-(trifluoromethyl)pyridine (189.4°C at 760 mmHg) .

Spectroscopic Data

  • ¹H NMR: Expected signals include a doublet for H-3 (δ 7.8–8.0 ppm), a doublet for H-4 (δ 7.5–7.7 ppm), and a singlet for H-5 (δ 7.6–7.8 ppm) .

  • ¹⁹F NMR: A singlet near δ -40 ppm would confirm the -SCF₃ group .

Applications in Industrial Chemistry

Pharmaceutical Intermediates

The -SCF₃ group is prized in drug design for its metabolic stability and ability to modulate bioavailability. For instance, 2-bromo-6-(trifluoromethyl)pyridine is used in synthesizing kinase inhibitors . The target compound could serve similarly in cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures common in antiviral agents .

Agrochemical Development

Trifluoromethylthio-containing compounds exhibit potent herbicidal and insecticidal activities. Incorporating this moiety into pyridine scaffolds may enhance soil persistence and target binding .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedP301+P310: Immediate medical attention
H315: Skin irritationP264: Wash skin thoroughly

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